molecular formula C3H3NO4 B1362526 Sodium 2-nitro-1,3-dioxopropan-2-ide CAS No. 34461-00-2

Sodium 2-nitro-1,3-dioxopropan-2-ide

Cat. No. B1362526
CAS RN: 34461-00-2
M. Wt: 117.06 g/mol
InChI Key: WQDQLOXQQUFECI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sodium 2-nitro-1,3-dioxopropan-2-ide can be easily synthesized and purified. For instance, one method involves heating a suspension of 1H-pyrazol-5-amine and sodium nitromalonaldehyde monohydrate in acetic acid to 90°C overnight . The reaction mixture is then cooled to room temperature and poured into water. The resulting solids are collected by filtration, washed with water, and dried in vacuo .


Molecular Structure Analysis

The molecular formula of Sodium 2-nitro-1,3-dioxopropan-2-ide is C3H2NNaO4 . Its molecular weight is 139.04 g/mol . The IUPAC name is sodium;2-nitro-3-oxoprop-1-en-1-olate .


Chemical Reactions Analysis

As a nitric oxide donor, Sodium 2-nitro-1,3-dioxopropan-2-ide has been studied extensively for its properties and potential applications in various fields of research and industry.


Physical And Chemical Properties Analysis

Sodium 2-nitro-1,3-dioxopropan-2-ide is a stable, non-volatile, water-soluble, and white crystalline powder. It has a molecular weight of 139.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 86 Ų .

Scientific Research Applications

Electrochemical Analysis

Sodium 2-nitro-1,3-dioxopropan-2-ide has been analyzed electrochemically in pharmaceutical formulations. Its electro-reducible groups (carbonyl and nitro groups) exhibit pH-dependent reduction, making it suitable for polarographic assays due to its selectivity and defined electrochemical behavior (Browne & Smyth, 1980).

Vasodilation and Hemodynamic Applications

This compound is used clinically as a vasodilator in various medical scenarios such as cardiac surgery, hypertensive crises, and heart failure. Its ability to rapidly lower blood pressure and its effectiveness in acute hemodynamic applications make it a valuable agent in clinical practice (Hottinger et al., 2014).

Synthesis of Energetic Ionic Salts

In the field of energetic materials, it has been used to synthesize a new family of energetic ionic salts. These salts show promising performance in terms of detonation properties and stability. The compound's reactivity plays a crucial role in creating novel materials with specific explosive and energetic characteristics (Pang et al., 2018).

Photolytic Effects on Photosynthesis

Research has explored the effects of sodium nitroprusside on photosynthetic electron transport. Its photolysis leads to modifications in photosynthesis, demonstrating a complex interaction with biological systems and highlighting its potential impact on plant physiology (Wodala et al., 2010).

Novel Chemical Reactions

The compound is involved in unique chemical reactions, such as its transformation in aqueous ammonia to other compounds, indicating its versatility and reactivity in chemical syntheses. These reactions contribute to the understanding of its chemical behavior and potential applications in synthesis and manufacturing (Fedorov et al., 1996).

properties

IUPAC Name

sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLJRMYSFKMDS-KSMVGCCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C=O)/[N+](=O)[O-])\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium (E)-2-nitro-3-oxoprop-1-en-1-olate

CAS RN

34461-00-2
Record name Sodium 2-nitropropanedial hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-nitro-1,3-dioxopropan-2-ide
Reactant of Route 2
Sodium 2-nitro-1,3-dioxopropan-2-ide
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Sodium 2-nitro-1,3-dioxopropan-2-ide
Reactant of Route 4
Sodium 2-nitro-1,3-dioxopropan-2-ide
Reactant of Route 5
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Reactant of Route 6
Sodium 2-nitro-1,3-dioxopropan-2-ide

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